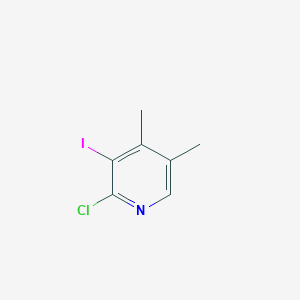
2-Chloro-3-iodo-4,5-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-iodo-4,5-dimethylpyridine is an organic compound with the molecular formula C7H7ClIN. It is a halogenated pyridine derivative, characterized by the presence of both chlorine and iodine atoms on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodo-4,5-dimethylpyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-4,5-dimethylpyridine. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
2-Chloro-3-iodo-4,5-dimethylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol or dimethylformamide).
Coupling Reactions: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases (e.g., potassium carbonate).
Major Products
Substitution Reactions: Products include substituted pyridines where the halogen atoms are replaced by the nucleophiles.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridine ring with an aryl or alkyl group.
科学研究应用
2-Chloro-3-iodo-4,5-dimethylpyridine has several applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-3-iodo-4,5-dimethylpyridine in chemical reactions primarily involves the reactivity of the halogen atoms. The chlorine and iodine atoms can undergo nucleophilic substitution, allowing the compound to form new bonds with various nucleophiles. In coupling reactions, the iodine atom participates in oxidative addition with palladium catalysts, facilitating the formation of carbon-carbon bonds .
相似化合物的比较
Similar Compounds
2-Chloro-4-iodo-3-methylpyridine: Similar structure but with a methyl group instead of a dimethyl group.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Contains a methoxy group instead of an iodine atom.
Uniqueness
2-Chloro-3-iodo-4,5-dimethylpyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct reactivity and versatility in chemical synthesis. The combination of these halogens allows for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C7H7ClIN |
|---|---|
分子量 |
267.49 g/mol |
IUPAC 名称 |
2-chloro-3-iodo-4,5-dimethylpyridine |
InChI |
InChI=1S/C7H7ClIN/c1-4-3-10-7(8)6(9)5(4)2/h3H,1-2H3 |
InChI 键 |
AIOZBTXUECOYJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1C)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



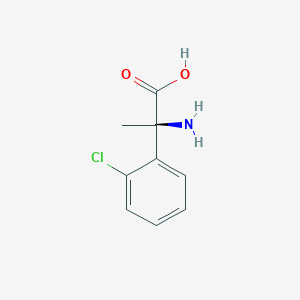

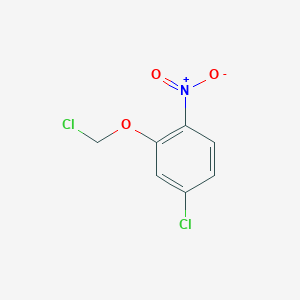
![Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B15329273.png)
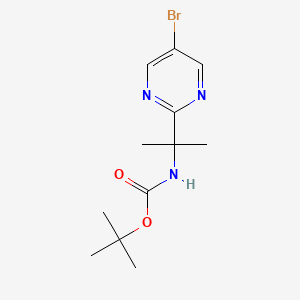
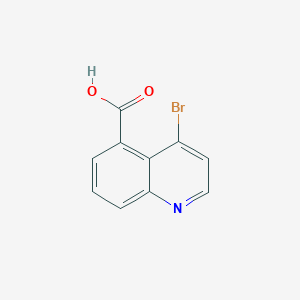

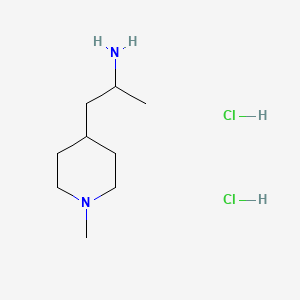
![Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15329299.png)
![(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B15329306.png)

![3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide](/img/structure/B15329341.png)
![8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate](/img/structure/B15329344.png)
